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Compound of Interest

Compound Name: N,N-Dimethyl-1H-pyrazol-4-amine

CAS No.: 28465-86-3

Cat. No.: B13107969

Get Quote

Executive Summary
N,N-Dimethyl-1H-pyrazol-4-amine (CAS: 28465-86-9) is a critical heterocyclic building block

in medicinal chemistry, serving as a precursor for CDK inhibitors, antimicrobial agents, and

ligands in coordination chemistry. Its structure combines an electron-rich pyrazole ring with a

strongly electron-donating dimethylamino group at the 4-position.

This guide provides a rigorous vibrational analysis of the molecule, distinguishing between the

diagnostic pyrazole ring modes and the substituent-specific dimethylamino vibrations. It is

designed to allow researchers to validate synthesis products, monitor reaction progress, and

assess purity without reliance on black-box database matching.

Molecular Architecture & Vibrational Theory
Structural Framework
The molecule consists of a planar five-membered pyrazole ring substituted at the C4 position

by a dimethylamino group.
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Tautomerism: In the solid state and solution, the molecule exists in dynamic equilibrium

between the 1H- and 2H-tautomers. Due to the symmetry of the 4-substituent, these

tautomers are chemically equivalent, but the N-H vibrational signature is heavily influenced

by intermolecular hydrogen bonding.

Electronic Effects: The dimethylamino group (

) acts as a strong

-donor (+M effect), increasing electron density within the pyrazole ring. This conjugation
strengthens the exocyclic C-N bond while slightly lowering the frequency of the ring
stretching modes compared to unsubstituted pyrazole.

Predicted Degrees of Freedom
For a non-linear molecule with

atoms, the degrees of freedom are

.

Formula: C

H

N

(17 atoms).

Modes:

fundamental vibrational modes.

IR Activity: Due to the low symmetry (

or

), nearly all modes are IR active, though intensity varies significantly based on the change in
dipole moment.

Spectral Band Assignment (The Core)
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The infrared spectrum is divided into three critical zones: the High-Frequency Region

(Hydrogen Stretching), the Mid-Frequency Region (Double Bond/Skeletal), and the Fingerprint

Region.

Table 1: Diagnostic Vibrational Assignments
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Frequency
Region (cm⁻¹)

Functional
Group

Mode
Assignment

Intensity Notes

3400 – 3100 Pyrazole N-H Stretch Medium-Strong

Broad band in

solid state due to

intermolecular H-

bonding. Sharp

(~3450) in dilute

solution.

3050 – 3000 Aromatic C-H Stretch Weak

Characteristic of

C-H bonds on

the pyrazole ring

(C3/C5).

2980 – 2780 Methyl C-H Stretch Medium

Distinctive

doublet/multiplet.

Lower frequency

bands (~2800)

indicate N-methyl

"Bohlmann

bands".

1590 – 1520 Pyrazole Ring , Strong

Mixed modes.

Shifted lower

than

unsubstituted

pyrazole due to

electron donation

from 4-NMe

.

1480 – 1440 Methyl Group Deformation Medium

Asymmetric

bending of the

dimethylamino

methyls.

1360 – 1310 Exocyclic C-N Strong Critical

diagnostic.
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Indicates intact

attachment of the

dimethylamino

group to the ring.

1250 – 1000 C-N (Aliphatic) Medium

Stretch between

the amine

nitrogen and

methyl carbons.

1050 – 950 Ring Breathing
Ring Breathing

Mode
Medium

Symmetric

expansion/contra

ction of the

pyrazole ring.

800 – 700 N-H Wag Out-of-plane Broad/Strong

"Cloud" region

indicating H-

bonding network

in solid samples.

Detailed Mechanistic Analysis
The "Bohlmann" Effect (2800 cm⁻¹)
The dimethylamino group often exhibits C-H stretching bands at lower frequencies (around

2780–2820 cm⁻¹) than typical alkyl C-H bonds. This is due to the interaction between the lone

pair on the nitrogen and the anti-bonding orbital of the adjacent C-H bonds (

), weakening the C-H bond. Observation of this low-frequency shoulder is a positive
confirmation of the N-methylated amine.

The Pyrazole "Breathing" Modes (1590–1520 cm⁻¹)
Unlike benzene, the pyrazole ring has lower symmetry. The bands in this region are coupled

vibrations of C=N and C=C bonds. In N,N-dimethyl-1H-pyrazol-4-amine, the strong electron

donation from the amine pushes electron density into the ring, often enhancing the intensity of

these bands compared to electron-deficient pyrazoles (e.g., nitropyrazoles).

Experimental Protocol & Visualization
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Workflow Diagram
The following diagram outlines the logical flow for characterizing this specific molecule,

emphasizing the differentiation between free and H-bonded states.

Start: Sample N,N-Dimethyl-1H-pyrazol-4-amine

Sample Preparation
(Choice determines N-H profile)

Solid State (ATR/KBr)
Dominant H-Bonding

Dilute Solution (CCl4/DCM)
Free Monomers

Acquire Spectrum
(4000 - 400 cm⁻¹)

Check 3100-3400 cm⁻¹

Broad Band (3100-3200)
Confirm: H-Bonded Pyrazole NH

Solid/Conc.

Sharp Band (~3450)
Confirm: Free Pyrazole NH

Dilute

Check 1300-1360 cm⁻¹
(Exocyclic C-N Stretch)

Identity Confirmed:
4-(Dimethylamino)pyrazole
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Click to download full resolution via product page

Caption: Operational workflow for the IR spectroscopic validation of N,N-Dimethyl-1H-pyrazol-
4-amine, highlighting phase-dependent N-H spectral shifts.

Molecular Vibrational Vectors
The diagram below conceptualizes the key vibrational vectors that generate the diagnostic

bands.

N,N-Dimethyl-1H-pyrazol-4-amine

Pyrazole Ring
(Aromatic System)

Dimethylamino Group
(-N(CH3)2)

Ring N-H
(Proton)

Ring Breathing/Stretch
1590-1520 cm⁻¹

+M Effect
(Intensifies Ring Modes)

Exocyclic C-N Stretch
~1350 cm⁻¹

Methyl C-H Stretch
2980-2780 cm⁻¹

N-H Stretch
3400-3100 cm⁻¹

Click to download full resolution via product page

Caption: Mapping of structural components to specific diagnostic vibrational modes. The red

dashed line indicates the electronic conjugation effect.

Application in Synthesis & Quality Control
Monitoring Reaction Progress
When synthesizing this molecule (e.g., by reductive methylation of 4-aminopyrazole or

nucleophilic substitution):
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Disappearance of Primary Amine: If starting from 4-aminopyrazole, the loss of the doublet N-

H stretch (characteristic of -NH

) and appearance of the singlet ring N-H stretch is the primary endpoint indicator.

Appearance of Methyl C-H: The emergence of bands at 2950/2850 cm⁻¹ confirms the

addition of methyl groups.

Purity Analysis (Common Impurities)
Water: A broad, rounded band at ~3400 cm⁻¹ can obscure the N-H stretch. Dry the sample

thoroughly (vacuum desiccation) before analysis.

Starting Material (4-Aminopyrazole): Look for the N-H scissoring band at ~1620 cm⁻¹. Its

absence confirms full conversion to the tertiary amine.

Solvent Residue: Chlorinated solvents (DCM/Chloroform) will show strong C-Cl bands in the

700-800 cm⁻¹ region, potentially interfering with the N-H wag.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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